![molecular formula C15H13BrN4O3S3 B2385033 5-bromo-N-(4-(N-(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl)phenyl)thiophene-2-carboxamide CAS No. 301307-62-0](/img/structure/B2385033.png)
5-bromo-N-(4-(N-(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl)phenyl)thiophene-2-carboxamide
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Description
5-bromo-N-(4-(N-(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl)phenyl)thiophene-2-carboxamide is a useful research compound. Its molecular formula is C15H13BrN4O3S3 and its molecular weight is 473.38. The purity is usually 95%.
BenchChem offers high-quality 5-bromo-N-(4-(N-(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl)phenyl)thiophene-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-bromo-N-(4-(N-(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl)phenyl)thiophene-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
- Antibacterial and Antimycobacterial Activity : Imidazole derivatives exhibit antibacterial and antimycobacterial effects. Researchers have explored their potential as novel antimicrobial agents .
- Antitumor and Anticancer Activity : Imidazole-containing compounds have shown promise as anticancer agents. For instance, some derivatives exhibit cytotoxic effects against cancer cells .
Antiepileptic Potential
A specific imidazole derivative, 5-amino-2-sulfonamide thiadiazole , demonstrated neuroprotective effects against convulsions. It exhibited good binding affinity toward a selected protein (carbonic anhydrase) and showed protection against mild convulsions .
Organic Synthesis
Imidazole derivatives serve as versatile building blocks in organic synthesis. Researchers have employed them for constructing complex molecules. For example, they can be used in the synthesis of quinazolinone derivatives .
Catalysis and Protodeboronation
Imidazole-containing compounds have been investigated in catalytic reactions. Notably, protodeboronation of boronic esters using imidazole-based catalysts has been explored . This reaction allows for the formation of valuable products.
Antioxidant Properties
Certain imidazole derivatives exhibit antioxidant activity. Their scavenging potential against free radicals makes them relevant in oxidative stress-related conditions .
Ulcerogenic and Antiulcer Effects
Imidazole derivatives have been studied for their effects on ulcer formation. Some compounds, including those with imidazole moieties, possess antiulcer properties .
properties
IUPAC Name |
5-bromo-N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrN4O3S3/c1-2-13-18-19-15(25-13)20-26(22,23)10-5-3-9(4-6-10)17-14(21)11-7-8-12(16)24-11/h3-8H,2H2,1H3,(H,17,21)(H,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHPDGCWWQBYDRD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(S3)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrN4O3S3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-N-(4-(N-(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl)phenyl)thiophene-2-carboxamide |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.